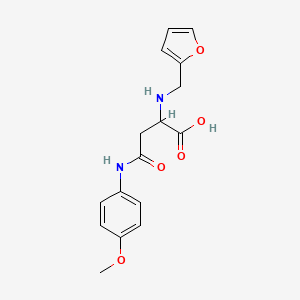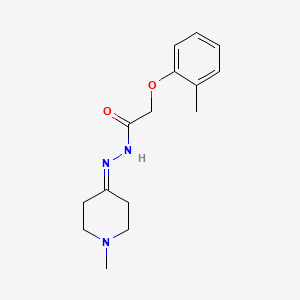![molecular formula C22H16BrN3O5 B11614952 (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11614952.png)
(3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-{[(5Z)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological and clinical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5Z)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID typically involves multi-step organic synthesisCommon synthetic methods include electrophilic substitution reactions on the indole ring and coupling reactions to introduce the various substituents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-{[(5Z)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
2-(3-{[(5Z)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-{[(5Z)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different substituents.
4-Bromo-1H-indole-3-carboxylic acid: A brominated indole derivative.
Uniqueness
2-(3-{[(5Z)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H16BrN3O5 |
|---|---|
Molekulargewicht |
482.3 g/mol |
IUPAC-Name |
2-[3-[(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C22H16BrN3O5/c1-12-8-14(6-7-17(12)23)26-21(30)16(20(29)24-22(26)31)9-13-10-25(11-19(27)28)18-5-3-2-4-15(13)18/h2-10H,11H2,1H3,(H,27,28)(H,24,29,31)/b16-9- |
InChI-Schlüssel |
NPQKLNZXFAOXCB-SXGWCWSVSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC(=O)O)/C(=O)NC2=O)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)NC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-N-[(5Z)-4-oxo-5-(2-oxo-2-phenylethylidene)-4,5-dihydro-1H-imidazol-2-yl]benzenesulfonamide](/img/structure/B11614883.png)
![(4E)-4-[3-chloro-5-methoxy-4-(prop-2-ynyloxy)benzylidene]-3-methylisoxazol-5(4H)-one](/img/structure/B11614889.png)
![ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11614892.png)
methanethione](/img/structure/B11614897.png)
![7-ethyl-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614904.png)
![2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614912.png)
![2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11614919.png)
![8-(4-hydroxy-3-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11614925.png)
![5-Benzoyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B11614934.png)

![2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11614946.png)
![4-Bromo-2-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11614950.png)
